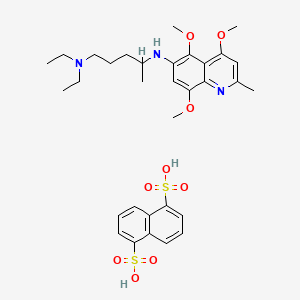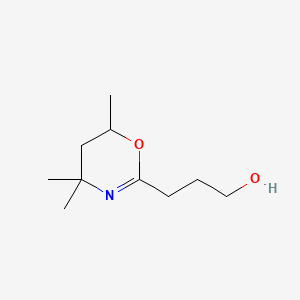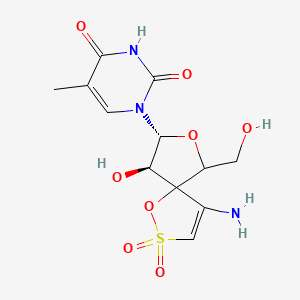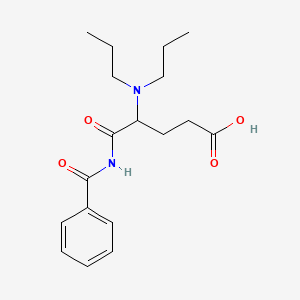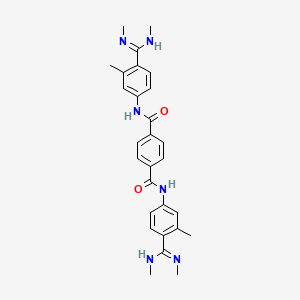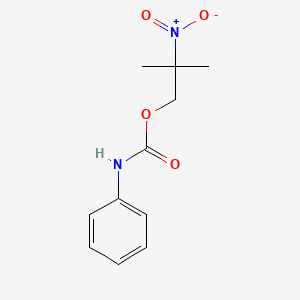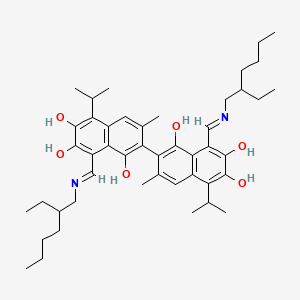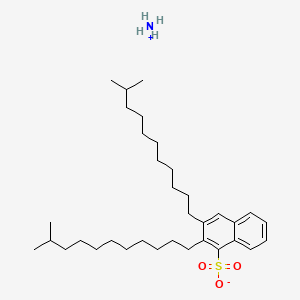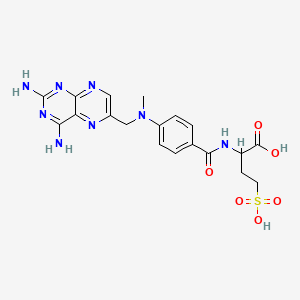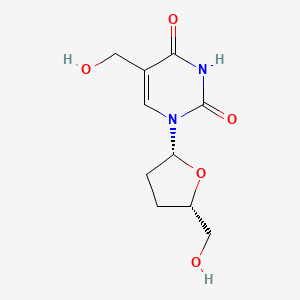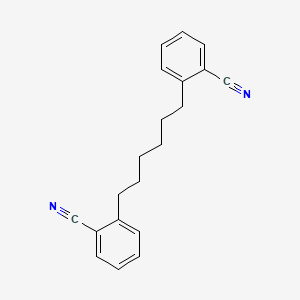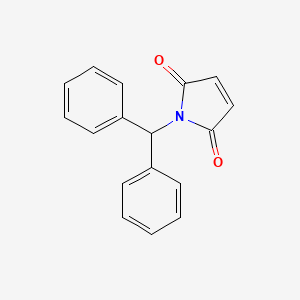
1-(diphenylmethyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 186042 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 186042 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of NSC 186042 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
NSC 186042 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 186042 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 186042 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
NSC 186042 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: The compound is used to investigate biological pathways and molecular interactions, particularly in the study of enzyme functions and cellular processes.
Medicine: NSC 186042 is explored for its potential therapeutic applications, including its ability to interact with specific molecular targets involved in disease processes.
Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of NSC 186042 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on the target molecules, influencing their function and activity.
Comparison with Similar Compounds
NSC 186042 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 125973: Known for its interaction with similar molecular targets but with different binding affinities and effects.
NSC 515776: Another compound with comparable chemical properties but distinct biological activities.
The uniqueness of NSC 186042 lies in its specific molecular interactions and the resulting biological effects, which differ from those of similar compounds. This makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
32620-66-9 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-benzhydrylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H13NO2/c19-15-11-12-16(20)18(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H |
InChI Key |
KKEDETOIQTYBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


